molecular formula C18H24N4O3S B2415989 N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide CAS No. 1396873-85-0

N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide

Cat. No. B2415989
CAS RN: 1396873-85-0
M. Wt: 376.48
InChI Key: KQXWAVYPXZJMFA-UHFFFAOYSA-N
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Description

“N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide” is an organic compound that belongs to the class of dipeptides . It contains an imidazole moiety, which is a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the reaction of glyoxal and ammonia . A specific synthesis method for a similar compound involved the reaction of 2′-chloro-4- (1-methyl-1 H -imidazol-2-yl)-2,4′-bipyridine with 4-phenylenediamine .


Molecular Structure Analysis

Imidazole is amphoteric in nature, showing both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The functionalization of the pyridine in a similar compound was accomplished by a nucleophilic aromatic substitution (SNAr) reaction .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Antimicrobial Potential

Imidazole-containing compounds, such as the one , have been reported to show significant antimicrobial potential . This makes them valuable in the development of new drugs to combat various bacterial and fungal infections.

Antioxidant Activity

Some imidazole derivatives have been synthesized and evaluated for their antioxidant activity . This property can be beneficial in the treatment of diseases caused by oxidative stress, such as cardiovascular diseases, cancer, and neurodegenerative disorders.

Anti-Aspergillus Activity

Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus , the causative agent for the disease pulmonary aspergillosis. This suggests that the compound could be used in the development of treatments for this condition.

Anti-Inflammatory Properties

Imidazole derivatives have been reported to exhibit anti-inflammatory properties . This could make them useful in the treatment of conditions characterized by inflammation, such as arthritis and autoimmune diseases.

Antitumor Activity

The antitumor activity of imidazole derivatives has been reported in the literature . This suggests that the compound could be used in the development of new anticancer drugs.

Antidiabetic Activity

Imidazole derivatives have also been reported to show antidiabetic activity . This could make them valuable in the development of treatments for diabetes.

Mechanism of Action

Target of Action

The primary target of N-(4-((4-((2-methyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)sulfonyl)phenyl)acetamide is certain cellular proteins. It specifically interacts with proteins that have an N-terminal glycine residue .

Mode of Action

This compound: adds a myristoyl group to the N-terminal glycine residue of these specific cellular proteins . This modification is crucial for the function of these proteins, and substrate specificity requires an N-terminal glycine in the nascent polypeptide substrates .

Biochemical Pathways

The biochemical pathways affected by This compound The modification of proteins by the addition of a myristoyl group can influence various cellular processes, including signal transduction, protein-protein interactions, and protein stability .

Pharmacokinetics

The ADME properties of This compound It is known that imidazole, a core component of the compound, is highly soluble in water and other polar solvents . This solubility can influence the bioavailability of the compound .

Result of Action

The molecular and cellular effects of This compound are largely dependent on the specific proteins it targets. By adding a myristoyl group to these proteins, the compound can alter their function and influence various cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . For instance, the compound’s solubility in water and other polar solvents can affect its distribution within the body and its interaction with target proteins

Future Directions

Imidazole has become an important synthon in the development of new drugs . Its broad range of chemical and biological properties make it a promising area for future research and drug development .

properties

IUPAC Name

N-[4-[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]sulfonylphenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O3S/c1-14-19-9-12-21(14)13-16-7-10-22(11-8-16)26(24,25)18-5-3-17(4-6-18)20-15(2)23/h3-6,9,12,16H,7-8,10-11,13H2,1-2H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQXWAVYPXZJMFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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